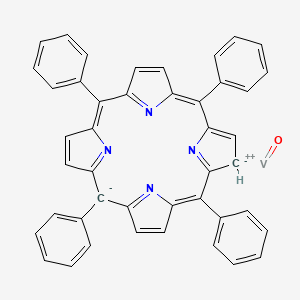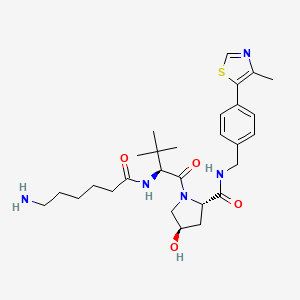
4-Munana
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-MUNANA is synthesized through a series of chemical reactions involving the coupling of 4-methylumbelliferone with N-acetyl-α-D-neuraminic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
4-MUNANA undergoes hydrolysis when exposed to neuraminidase enzymes, resulting in the formation of 4-methylumbelliferone . This reaction is commonly used in neuraminidase activity assays. The hydrolysis reaction is typically carried out under mild conditions, such as neutral pH and room temperature . The major product formed from this reaction is 4-methylumbelliferone, which is a fluorescent compound .
Scientific Research Applications
4-MUNANA is widely used in scientific research as a substrate for neuraminidase activity assays . It is employed in the development of microplate-based assays for neuraminidase inhibitors, which are important in the study of antiviral drugs . Additionally, this compound is used to study the molecular mechanisms of drugs like aspirin and celecoxib targeting mammalian neuraminidase-1 . It is also used for fluorescent staining of sialidases in polyacrylamide gel electrophoresis (PAGE) .
Mechanism of Action
The mechanism of action of 4-MUNANA involves its hydrolysis by neuraminidase enzymes . The neuraminidase enzyme cleaves the glycosidic bond between the 4-methylumbelliferyl group and the N-acetyl-α-D-neuraminic acid, resulting in the release of 4-methylumbelliferone . This reaction can be quantitatively measured by detecting the fluorescence of 4-methylumbelliferone .
Comparison with Similar Compounds
4-MUNANA is similar to other fluorometric substrates used in enzyme assays, such as 4-methylumbelliferyl-β-D-glucuronide and 4-methylumbelliferyl-α-D-glucopyranoside . this compound is unique in its specificity for neuraminidase enzymes, making it particularly useful for studying neuraminidase activity and inhibition . Other similar compounds include 2-O-(p-nitrophenyl)-α-D-N-acetylneuraminic acid and N-acetyl-2,3-dehydro-2-deoxyneuraminic acid .
Properties
Molecular Formula |
C21H24NNaO11 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14+,17+,18+,19+,21+;/m0./s1 |
InChI Key |
NNNXBDLJYKMDAI-NLSRWXBQSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
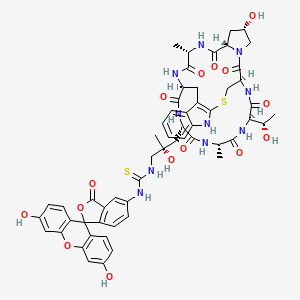
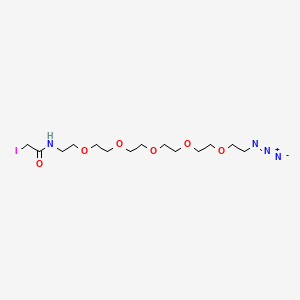

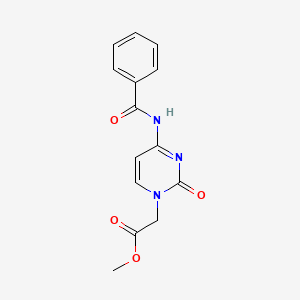


![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
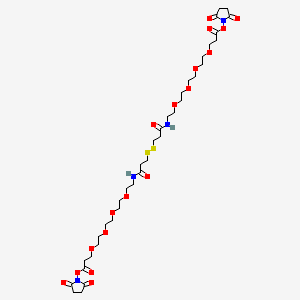
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
